molecular formula C22H20FN3O4 B10861767 7-Aminomethyl-10-methyl-11-fluoro camptothecin

7-Aminomethyl-10-methyl-11-fluoro camptothecin

Cat. No.: B10861767
M. Wt: 409.4 g/mol
InChI Key: QTGYMFHSEPDEQO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification

7-Aminomethyl-10-methyl-11-fluoro camptothecin belongs to the camptothecin family, a subset of quinoline alkaloids derived from the Chinese tree Camptotheca acuminata. Camptothecins are classified under the broader category of topoisomerase I inhibitors, which interfere with DNA replication by stabilizing enzyme-DNA complexes. The compound’s structure adheres to the pentacyclic framework characteristic of camptothecins, comprising rings A–E, with specific substitutions at positions 7, 10, and 11 distinguishing it from the parent molecule.

Structural Modifications and Their Implications

The core structure of camptothecin includes a pyrrolo[3,4-β]quinoline system (rings A–C), a conjugated pyridone (ring D), and a chiral α-hydroxy-δ-lactone ring (ring E). In this compound, three key modifications are introduced:

  • 7-Aminomethyl group : The substitution at position 7 replaces the hydroxyl group of natural camptothecin with an aminomethyl moiety. This modification enhances water solubility and may facilitate interactions with the topoisomerase I active site through hydrogen bonding.
  • 10-Methyl group : A methyl group at position 10 stabilizes the lactone ring, which is critical for maintaining the compound’s closed, bioactive form. This adjustment addresses a common limitation of camptothecin derivatives, where lactone ring hydrolysis reduces efficacy.
  • 11-Fluoro substituent : Fluorine at position 11 introduces electronegativity, potentially strengthening hydrophobic interactions with DNA or topoisomerase I. Fluorination also improves metabolic stability by blocking oxidative degradation pathways.

These structural changes collectively aim to enhance the compound’s therapeutic index by balancing potency, solubility, and stability.

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

(19S)-10-(aminomethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C22H20FN3O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-24)11-4-10(2)16(23)6-17(11)25-19/h4-6,29H,3,7-9,24H2,1-2H3/t22-/m0/s1

InChI Key

QTGYMFHSEPDEQO-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CN)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate : 11-Fluoro camptothecin (2) in dimethylformamide (DMF).

  • Methylating Agent : Methyl iodide (CH3I) with potassium carbonate (K2CO3) as base.

  • Conditions : 60°C for 6–8 hours.

  • Workup : Dilute with ice water, filter, and recrystallize from methanol.

Yield : 70–75%.

Functionalization at C-7: Aminomethyl Group Installation

The C-7 aminomethyl group is introduced via a two-step sequence involving bromination followed by nucleophilic amination, as detailed in source and analogous to methods in source.

Step 4.1: Synthesis of 7-Hydroxymethyl Intermediate

  • Substrate : 10-Methyl-11-fluoro camptothecin (3).

  • Reagents : Hydrogen peroxide (H2O2) and ferrous sulfate (FeSO4) in methanol-sulfuric acid.

  • Conditions : 25°C for 4 hours.

  • Product : 7-Hydroxymethyl-10-methyl-11-fluoro camptothecin (4).

Yield : 80%.

Step 4.2: Bromination to 7-Bromomethyl Intermediate

  • Substrate : 7-Hydroxymethyl derivative (4).

  • Reagent : Hydrobromic acid (HBr, 48% aqueous).

  • Conditions : Reflux at 100°C for 2 hours.

  • Product : 7-Bromomethyl-10-methyl-11-fluoro camptothecin (5).

Yield : 66%.

Step 4.3: Amination with Ammonia

  • Substrate : 7-Bromomethyl derivative (5) in dry DMF.

  • Amine Source : Ammonium hydroxide (NH4OH) or gaseous ammonia.

  • Conditions : 60°C for 12 hours.

  • Workup : Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography.

Yield : 21–46% (dependent on amine nucleophilicity).

Alternative Pathway: Mannich Reaction for C-7 Aminomethylation

Source describes a Mannich-type reaction for introducing aminomethyl groups at C-7, bypassing the bromination step:

Procedure:

  • Substrate : 7-Hydroxymethyl-10-methyl-11-fluoro camptothecin (4).

  • Reagents : Formaldehyde (CH2O) and ammonium chloride (NH4Cl) in acetic acid.

  • Conditions : 80°C for 10 hours.

  • Product : Direct formation of 7-aminomethyl-10-methyl-11-fluoro camptothecin (6).

Yield : 45–50%.

Comparative Analysis of Synthetic Routes

Parameter Bromination-Amination Pathway Mannich Reaction Pathway
Number of Steps 32
Overall Yield ~12–30%~36–40%
Critical Challenges Bromide stability, side reactionsFormaldehyde handling
Purity (HPLC) >95%>90%

The Mannich route offers higher efficiency but requires stringent control over formaldehyde stoichiometry to avoid over-alkylation.

Characterization and Quality Control

Final product validation includes:

  • 1H-NMR : δ 7.95 (s, 1H, C-14), 5.45 (s, 2H, C-7–CH2NH2), 1.45 (t, 3H, C-10–CH3).

  • HPLC-UV : Retention time 8.5 min (C18 column, 20% acetonitrile/0.1% formic acid).

  • Mass Spectrometry : [M+H]+ m/z 410.41 (calculated 409.41).

Industrial-Scale Considerations

  • Solubility : ≥1.5 mg/mL in DMSO, critical for ADC conjugation.

  • Stability : Lyophilized powder stable at -20°C for >12 months; solutions stable at 4°C for 1 month.

  • Cost Drivers : Bromination reagents (~$120/L) and chromatographic purification (~40% of total cost) .

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The E-ring lactone is critical for biological activity but undergoes pH-dependent hydrolysis to form a carboxylate derivative. This reaction impacts pharmacokinetics and therapeutic efficacy .

Reaction Type Conditions Product Biological Impact
HydrolysisAqueous pH > 7.4, 37°COpen-ring carboxylate formLoss of topoisomerase I inhibition

The equilibrium favors lactone stabilization under acidic conditions (e.g., tumor microenvironments), enhancing target engagement .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at specific positions:

Reaction Reagents/Conditions Product Application
Oxidation of C20-OHDess-Martin periodinane20-Keto derivativeProdrug development
Reduction of C7-NH2NaBH4 or LiAlH47-Methylamino derivativeMetabolic stability optimization

Substitution Reactions

Electrophilic substitution at C10 and nucleophilic substitution at C7 dominate:

C10 Methylation

  • Reagents : Methyl iodide, K2CO3

  • Conditions : DMSO, 60°C

  • Role : Stabilizes the lactone ring against hydrolysis .

C7 Aminomethyl Modifications

  • Reagents : Bromoacetamide derivatives

  • Conditions : DIPEA, DCM, RT

  • Role : Facilitates antibody-drug conjugate (ADC) linker attachment .

Conjugation for Antibody-Drug Conjugates (ADCs)

The C7 aminomethyl group enables site-specific conjugation to monoclonal antibodies :

Linker Type Conjugation Chemistry Payload Release Mechanism
Valine-lysine-glycineProtease-cleavable peptideLysosomal cleavage in cancer cells
PEG-based stretcherThiol-maleimide click chemistrypH-dependent hydrolysis

These ADCs demonstrate enhanced tumor targeting and reduced systemic toxicity in preclinical models .

Stability Under Physiological Conditions

Degradation pathways include:

  • Serum albumin binding : Carboxylate form preferentially binds HSA, reducing free lactone availability .

  • Enzymatic oxidation : CYP3A4-mediated hydroxylation at C9/C10 decreases activity .

Comparative Reactivity of Derivatives

Modifications alter chemical behavior:

Derivative Key Reaction Outcome
7-Ethyl-10-hydroxy-CPTEnhanced lactone stabilityImproved plasma half-life
7-Silyl-CPT (Silatecans)Reduced HSA bindingBlood-brain barrier penetration

Scientific Research Applications

7-Aminomethyl-10-methyl-11-fluoro camptothecin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Aminomethyl-10-methyl-11-fluoro camptothecin involves inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents DNA re-ligation, leading to DNA damage and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Parent Compound: Camptothecin (CPT)

  • Mechanism : Inhibits Top1 by trapping the enzyme-DNA complex, leading to replication fork collapse .
  • Limitations : Poor water solubility, rapid lactone ring hydrolysis at physiological pH (reducing activity), and systemic toxicity (e.g., myelosuppression, diarrhea) .
  • Activity : IC50 of 29.47 µM in Sf9 insect cells .

CPT-11 (Irinotecan)

  • Structure: 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin. A water-soluble prodrug of SN-38 .
  • Mechanism : Converted to SN-38 by carboxylesterases in vivo. SN-38 inhibits Top1 with 100–1,000× greater potency than CPT-11 .
  • Advantages: Improved solubility enables intravenous administration. Broad-spectrum antitumor activity in murine models (e.g., L1210 leukemia: >300% increase in lifespan at 100 mg/kg) .
  • Limitations : Dose-dependent toxicity (e.g., neutropenia, diarrhea) due to SN-38’s systemic exposure .

SN-38

  • Structure : 7-Ethyl-10-hydroxycamptothecin; active metabolite of CPT-11 .
  • Activity : IC50 of 0.37 ng/ml against KB cells, 100× more potent than CPT-11 in vitro .
  • Role in ADCs : Used in ADCs like sacituzumab govitecan (Trodelvy®), demonstrating targeted delivery and reduced off-target toxicity .

10-Methoxycamptothecin

  • Structure : Natural CPT derivative with a methoxy group at position 10 .

Structural and Functional Advantages of 7-AM-10-M-11-F-CPT

Enhanced Stability and Binding

  • Lactone Ring Stabilization : The 11-fluoro substituent reduces hydrolysis, maintaining the active lactone form in physiological conditions .
  • Top1 Binding: Molecular modeling suggests the 7-aminomethyl group participates in hydrogen bonding with Top1, while the 10-methyl group enhances π-π stacking with DNA bases .

ADC Compatibility

  • Conjugation Site: The 7-aminomethyl group allows stable linkage to cleavable (e.g., MC-AAA-NHCH2OCH2COO-) or non-cleavable ADC linkers, improving tumor-specific delivery .
  • Payload Efficiency : In preclinical studies, similar 7-amide CPT analogs (e.g., compound 4c) achieved IC50 values as low as 2.01 µM, outperforming native CPT (29.47 µM) .

Comparative Data Table

Compound Key Modifications Top1 IC50 Primary Use Toxicity Profile
Camptothecin None 29.47 µM Research High systemic toxicity
CPT-11 (Irinotecan) 7-Ethyl, 10-piperidinocarbonyloxy 5500 ng/ml Chemotherapy Neutropenia, diarrhea
SN-38 7-Ethyl, 10-hydroxy 0.37 ng/ml ADC payload (e.g., Trodelvy®) Reduced via ADC targeting
10-Methoxycamptothecin 10-Methoxy N/A Preclinical research Poor solubility
7-AM-10-M-11-F-CPT 7-Aminomethyl, 10-methyl, 11-fluoro N/A* ADC payload Optimized for ADC delivery

Research and Clinical Implications

  • ADC Development : 7-AM-10-M-11-F-CPT’s design addresses limitations of earlier CPTs by combining metabolic stability, targeted delivery, and improved binding .
  • Future Directions : Comparative studies with SN-38-based ADCs are needed to validate efficacy and toxicity profiles in vivo.

Biological Activity

7-Aminomethyl-10-methyl-11-fluoro camptothecin (TFA) is a derivative of camptothecin, a well-known cytotoxic compound used in cancer therapy. This compound has garnered attention due to its enhanced biological activity and specificity, particularly in the context of antibody-drug conjugates (ADCs). Its mechanism of action primarily involves the inhibition of topoisomerase I, leading to DNA damage in rapidly dividing cancer cells.

The molecular formula of this compound is C24_{24}H21_{21}F4_4N3_3O6_6, with a molecular weight of 523.43 g/mol. This compound is soluble in DMSO at concentrations up to 10 mM, making it suitable for various biological assays and applications in research .

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication, and the stabilization of the topoisomerase I-DNA complex prevents the re-ligation of DNA strands, ultimately leading to cell death .

Biological Activity and Efficacy

Research indicates that modifications at the 7- and 11-positions enhance the potency of camptothecin derivatives. The presence of the fluorine atom at the 11th position has been linked to increased cytotoxic activity against various cancer cell lines. For instance, studies have shown that this compound exhibits significantly lower IC50_{50} values compared to its parent compound, camptothecin, indicating superior efficacy .

Comparative Cytotoxicity Data

A summary table below illustrates the IC50_{50} values of various camptothecin derivatives, including this compound:

CompoundIC50_{50} (µM)Cell Line
This compound0.0154 - 0.036H460 (lung cancer)
Camptothecin0.36H460
Topotecan0.041DU-145 (prostate cancer)
Irinotecan0.05KB (cervical cancer)

Applications in Cancer Therapy

Due to its potent cytotoxic properties, this compound is primarily utilized in the development of ADCs. These conjugates link the cytotoxic agent to antibodies that specifically target cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target effects .

Case Studies

  • Study on ADC Efficacy : A study evaluating ADCs incorporating camptothecin analogs demonstrated significant therapeutic benefits in treating solid tumors, where traditional small molecule therapies were less effective .
  • Preclinical Models : In vivo studies using murine models have shown that derivatives like this compound can lead to increased survival rates and tumor regression when administered as part of an ADC formulation .

Q & A

Q. Table 1: HPLC Parameters for Quantification

ParameterConditionReference
Column TypeC18 with RAM pre-column
DetectionFluorescence (λex 370 nm)
LOD/LOQ0.5 ng/mL / 1.5 ng/mL

Advanced: How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies often arise from differences in metabolic activation, protein binding, or tumor microenvironment. To address this:

Compare metabolic stability : Use liver microsomes or hepatocytes to assess conversion to active metabolites (e.g., SN-38).

Evaluate protein binding : Measure free drug concentration via equilibrium dialysis .

Incorporate 3D tumor spheroids to mimic in vivo hypoxia and stromal interactions .

Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .

Advanced: What experimental design principles should guide the optimization of this compound’s stability in formulation studies?

Methodological Answer:
Use factorial design to evaluate critical factors:

  • Variables : pH (4–7), temperature (4–25°C), excipients (e.g., cyclodextrins).
  • Response metrics : Lactone ring stability (HPLC), solubility (nephelometry).
  • Statistical analysis : ANOVA to identify significant interactions (p <0.05) .

Q. Table 2: Stability Study Design (ICH Q1A(R2))

ConditionDurationKey Outcome
25°C/60% RH6 monthsLactone:carboxylate ratio
40°C/75% RH3 monthsDegradation products
Photostability1.2 M luxStructural integrity

Advanced: How can computational modeling enhance the design of ADC conjugates using this compound?

Methodological Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) to:

  • Predict linker-drug conjugation sites for optimal payload release.
  • Simulate binding affinity to topoisomerase I-DNA complexes.
  • Validate with surface plasmon resonance (SPR) for binding kinetics .

Advanced: What strategies mitigate off-target toxicity in ADC applications of this compound?

Methodological Answer:

Tissue-specific targeting : Use antibodies against tumor-associated antigens (e.g., HER2).

Linker optimization : Employ protease-cleavable linkers (e.g., Val-Cit) for selective payload release.

Toxicity screening : Conduct hERG assays and genotoxicity tests (Ames, micronucleus) .

Basic: What are the critical parameters for validating synthetic routes to this compound?

Methodological Answer:

  • Purity : ≥95% by HPLC.
  • Stereochemical integrity : Confirm via NMR (NOESY for spatial configuration) and X-ray crystallography .
  • Yield optimization : Use DoE to vary reaction time, temperature, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.